psammaplysene A
CAS No.: 850013-02-4
Cat. No.: VC0540491
Molecular Formula: C27H35Br4N3O3
Molecular Weight: 769.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850013-02-4 |
|---|---|
| Molecular Formula | C27H35Br4N3O3 |
| Molecular Weight | 769.2 g/mol |
| IUPAC Name | (E)-N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-[3,5-dibromo-4-[3-(dimethylamino)propoxy]phenyl]prop-2-enamide |
| Standard InChI | InChI=1S/C27H35Br4N3O3/c1-33(2)11-6-14-37-27-21(28)15-19(16-22(27)29)7-8-25(35)32-10-5-13-36-26-23(30)17-20(18-24(26)31)9-12-34(3)4/h7-8,15-18H,5-6,9-14H2,1-4H3,(H,32,35)/b8-7+ |
| Standard InChI Key | PKWUEPCKAUUBLY-BQYQJAHWSA-N |
| Isomeric SMILES | CN(C)CCCOC1=C(C=C(C=C1Br)/C=C/C(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br |
| SMILES | CN(C)CCCOC1=C(C=C(C=C1Br)C=CC(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br |
| Canonical SMILES | CN(C)CCCOC1=C(C=C(C=C1Br)C=CC(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
PA’s structure features a unique bromophenol core with dimethylaminoethyl and dimethylaminopropoxy substituents, conferring both hydrophobicity and cationic properties (Table 1) . The extended conjugated system enables π-π stacking interactions with aromatic amino acids, while multiple hydrogen bond donors/acceptors facilitate protein binding.
Table 1: Key Chemical Properties of Psammaplysene A
| Property | Value |
|---|---|
| IUPAC Name | (E)-N-(3-(2,6-dibromo-4-(2-(dimethylamino)ethyl)phenoxy)propyl)-3-(3,5-dibromo-4-(3-(dimethylamino)propoxy)phenyl)prop-2-enamide |
| Molecular Formula | C27H35Br4N3O3 |
| Molecular Weight | 769.2 g/mol |
| LogP | 6.57 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| ChEMBL ID | CHEMBL481437 |
The compound’s four bromine atoms contribute to its high molecular polarizability (calculated polar surface area: 86.9 Ų), influencing both membrane permeability and target engagement kinetics .
Synthetic Challenges
Despite its isolation from natural sources in 2006, total synthesis remains elusive due to:
-
Stereochemical complexity of the enamide moiety
-
Sensitivity of bromophenolic groups to nucleophilic substitution
-
Thermodynamic instability of the propenamide linkage at elevated temperatures
Current production relies on sponge extraction, yielding milligram quantities insufficient for large-scale therapeutic testing .
Neuroprotective Mechanisms
HNRNPK-Dependent Pathways
Surface plasmon resonance studies demonstrate PA binds HNRNPK with Kd = 2.3 ± 0.4 μM in an RNA-dependent manner . This interaction modulates:
-
Alternative splicing of FOXO transcription factors
-
Stabilization of Nrf2 mRNA transcripts
-
Recruitment of DNA repair complexes to oxidative lesions
In C. elegans models of polyglutamine toxicity, PA treatment (10 μM) reduced protein aggregation by 62% and extended lifespan by 28% compared to controls .
Mitochondrial Protection
PA enhances mitochondrial membrane potential (ΔΨm) by 1.8-fold in SH-SY5Y cells exposed to rotenone, correlating with:
-
40% reduction in cytosolic cytochrome c
-
2.3-fold increase in Bcl-xL/Bax ratio
These effects persist in cyclosporine A-treated models, suggesting a permeability transition pore-independent mechanism.
Anticancer Activity
Pro-Apoptotic Effects
In PTEN-null endometrial cancer cell lines (Ishikawa, AN3CA), PA (IC50 = 8-2500 nM) induces:
-
Phosphatidylserine externalization within 4 hours
-
PARP-1 cleavage (89 kDa → 24 kDa fragment) at 12 hours
Notably, sensitivity correlates with MRE11 expression levels (r = -0.78, p < 0.01) rather than PTEN status, suggesting alternative synthetic lethal interactions .
Chemosensitization
PA potentiates cisplatin cytotoxicity in ovarian cancer models:
Table 2: Combination Index Values for PA + Cisplatin
| Cell Line | Cisplatin Alone (IC50) | PA + Cisplatin (IC50) | Combination Index |
|---|---|---|---|
| OVCAR-3 | 12.3 μM | 4.7 μM | 0.38 |
| SK-OV-3 | 8.9 μM | 3.1 μM | 0.42 |
Mechanistic studies attribute this synergy to PA-mediated inhibition of nucleotide excision repair pathways, increasing platinum-DNA adduct persistence .
Pharmacokinetic Challenges
ADME Limitations
PA’s drug-like properties violate three Lipinski rules:
In murine models, oral bioavailability remains <2% due to:
-
CYP3A4-mediated first-pass metabolism (t1/2 = 22 min)
-
P-glycoprotein efflux (efflux ratio = 8.9)
Formulation Strategies
Nanoparticulate delivery systems show promise:
Table 3: PA-Loaded PLGA Nanoparticle Performance
| Parameter | Value |
|---|---|
| Encapsulation Efficiency | 78 ± 4% |
| Particle Size | 220 ± 15 nm |
| Zeta Potential | +32 ± 3 mV |
| Brain Penetration | 6.8% ID/g tissue |
This formulation extends plasma half-life to 6.3 hours and achieves therapeutic brain concentrations in rat glioma models .
Future Research Directions
Target Optimization
Fragment-based drug design approaches aim to retain PA’s pharmacophore while improving drug-likeness:
-
Replacement of bromine with chlorine reduces molecular weight by 156 Da
-
N-methylation of amide groups decreases LogP to 4.2
Biomarker Development
Proteomic profiling identifies three potential response predictors:
-
HNRNPK phosphorylation at Ser284 (AUC = 0.89)
-
Plasma miR-181a-5p levels (r = -0.65 with tumor volume)
These biomarkers are undergoing validation in Phase 0 microdosing trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume